Boric acid, pinacol ester
Overview
Description
Boric acid, pinacol ester, also known as boronic acid, pinacol ester, is a class of compounds widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki coupling. These esters serve as intermediates in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds .
Synthesis Analysis
The synthesis of boronic acid, pinacol esters, can be achieved through various methods. One approach involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which allows for the synthesis of 1-alkenylboronic acid pinacol esters. This method has been applied to the one-pot synthesis of unsymmetrical 1,3-dienes . Another method includes the lithiation-borylation of carbamates and benzoates with pinacolborane, enabling the selective synthesis of enantioenriched boronic esters . Additionally, boric acid has been used as a precatalyst for the hydroboration of esters, demonstrating its versatility in synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid, pinacol esters, is characterized by the presence of a boronic acid functional group esterified with a pinacol moiety. The steric parameters of the pinacol boronic ester group (Bpin) have been analyzed, revealing that despite its bulky appearance due to two adjacent quaternary sp3-hybridized carbon atoms, it is relatively small. The planarity of the oxygen-boron-oxygen motif in Bpin plays a crucial role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic acid, pinacol esters, are highly reactive and participate in various chemical reactions. They are essential in the Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones, where they add to ketone groups to form indanols with tertiary alcohol groups . These esters are also transformed into substituted azulenes, which are otherwise challenging to access . Furthermore, boric acid itself catalyzes the chemoselective esterification of alpha-hydroxycarboxylic acids, showcasing its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid, pinacol esters, are influenced by their reactivity. They are prone to hydrolysis, which poses challenges for their analysis and purity assessment. Strategies to stabilize these esters and prevent their degradation during analysis have been developed, including the use of non-aqueous and aprotic diluents, as well as highly basic mobile phases in reversed-phase liquid chromatography . Fast liquid chromatography methods have also been applied to minimize on-column hydrolysis and analyze these compounds quickly and effectively .
Scientific Research Applications
1. Catalyst in Hydroboration Reactions
Boric acid, specifically in its form as a precatalyst for BH3-catalyzed hydroboration, plays a significant role in the hydroboration of esters. This process is facilitated by using pinacolborane as a borylation agent. The application of boric acid as a precatalyst is particularly advantageous due to its safety and environmentally friendly nature, especially in comparison to the hazardous and pyrophoric nature of BH3 solutions. This method has been successful in converting esters to corresponding boronate ethers efficiently (Légaré Lavergne, To, & Fontaine, 2021).
2. Esterification in Ionic Liquids
The esterification reaction of boric acid with pinacol and cyclohexanol has been explored in various ionic liquids. This process is particularly significant in synthesizing certain boronic acid esters, like 2-cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolan. Research has focused on optimizing conditions such as reaction temperature, time, and molar ratio of reactants to maximize yields, demonstrating up to 72.5% yield under certain conditions (Li-Zhen, Ting-ting, Yan-Wei, & Hong-ze, 2010).
3. Synthesis of Boronic Acids and Esters
Boronic acids and esters, synthesized from boric acid pinacol esters, are vital in various fields, including drug discovery, catalysis, and materials science. The synthesis process described in the literature provides a metal- and additive-free method for converting haloarenes to boronic acids and esters. This protocol is particularly noted for its simplicity, cost-effectiveness, and production of innocuous by-products (Mfuh, Schneider, Cruces, & Larionov, 2017).
4. Analytical Applications in Liquid Chromatography
Boric acid pinacol esters are utilized in chromatographic purity methods, especially in pharmaceutical contexts. These esters are particularly challenging to analyze due to their tendency to hydrolyze to non-volatile boronic acids. Thus, non-aqueous and aprotic diluents are employed, along with reversed-phase separation using highly basic mobile phases, to stabilize these esters for analysis (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
5. Synthesis of Boronic Acid Ester Polymers
The polymerization of4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT) yields polymeric boronic acid precursors. This process allows for the tuning of polymerization kinetics and targeting specific molecular weights, resulting in low polydispersity poly(4-pinacolatoborylstyrene) homopolymers. These polymers are notable for their application in forming micelles in aqueous media and can be deprotected to yield free boronic acid polymers, demonstrating their utility in various chemical and material science applications (Cambre, Roy, Gondi, & Sumerlin, 2007).
Safety And Hazards
Future Directions
Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This opens up new opportunities for the development of novel materials that show a longer lifetime and that can be easily recycled .
properties
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327249 | |
Record name | Boric acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
25240-59-9 | |
Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boric acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boric acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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